molecular formula C18H22FN5O5S B2691799 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-15-4

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2691799
CAS RN: 868982-15-4
M. Wt: 439.46
InChI Key: VYHFLUPKIDICTR-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H22FN5O5S and its molecular weight is 439.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A foundational aspect of the research into compounds like N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves their synthesis and the exploration of structure-activity relationships. For instance, the design and synthesis of novel compounds incorporating imidazoles and oxazolidinones are crucial for developing new pharmaceuticals and agrochemicals. The synthesis of such compounds often involves complex reactions, including N-alkynylation of carbamates, ureas, and sulfonamides, providing a pathway to generate a wide variety of substituted ynamides (Dunetz & Danheiser, 2003). Furthermore, the rearrangement and coordination of related molecules have been explored to understand the behavior of such compounds under different conditions, which could be pertinent to the synthesis or modification of the compound (Bermejo et al., 2000).

Antibacterial Activity

The oxazolidinone moiety, in particular, is known for its role in antibacterial agents. Research into oxazolidinones has yielded compounds with potent activity against a range of gram-positive bacteria. This is highlighted by the discovery of novel oxazolidinone compounds with improved safety profiles and reduced activity against monoamine oxidase A, indicating their potential as safer antibacterial agents (Reck et al., 2005). Another study presented the development of MRX-I, an oxazolidinone with high activity against Gram-positive pathogens and a marked reduction in potential for myelosuppression and monoamine oxidase inhibition (Gordeev & Yuan, 2014).

Mechanism of Action and Other Applications

The exploration of the mechanism of action and potential applications beyond antibacterial effects is another area of research. This includes the study of how such compounds interact with biological systems at the molecular level, such as binding to specific receptors or inhibiting particular biochemical pathways. For example, compounds with similar structural features have been evaluated for their herbicidal activities and mechanisms of action, offering potential applications in agricultural science (Luo et al., 2008).

properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O5S/c19-14-2-4-15(5-3-14)30(27,28)24-10-11-29-16(24)12-22-18(26)17(25)21-6-1-8-23-9-7-20-13-23/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHFLUPKIDICTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.